2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The unique structure of this compound, which includes a fused triazole and pyrimidine ring system, contributes to its wide range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One common approach involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the annulation of pyrimidine moiety to the triazole ring or vice versa .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation in industrial settings allows for efficient and rapid production, minimizing energy consumption and waste generation .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, dihydro derivatives, and oxides .
Scientific Research Applications
2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects . Additionally, it can inhibit enzymes like tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1/KDM1A), contributing to its anticancer properties .
Comparison with Similar Compounds
2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Used in coordination chemistry and exhibits unique binding properties with metal ions.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound in various fields of research and industry.
Biological Activity
2,7-Dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine (DMT) is a compound belonging to the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of DMT's biological activity, including its antimicrobial properties, anticancer effects, and potential as an antiviral agent.
Chemical Structure and Properties
DMT features a triazole ring fused with a pyrimidine structure, which contributes to its biological activity. The methyl groups at positions 2 and 7 enhance its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
DMT has shown promising antimicrobial effects against various pathogens. Research indicates that DMT exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that DMT's efficacy was enhanced in the presence of metal complexes, such as copper(II), which exhibited nuclease-like activity and DNA intercalation properties .
Table 1: Antimicrobial Efficacy of DMT and Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 32 µg/mL |
Copper(II)-DMT Complex | Leishmania spp. | 15 µg/mL |
Copper(II)-DMT Complex | Trypanosoma cruzi | 20 µg/mL |
Anticancer Activity
DMT has been explored for its potential anticancer properties. A study indicated that derivatives of triazolo[1,5-c]pyrimidine could inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, one derivative exhibited an IC50 value of approximately 0.8 µM against CDK-2 .
Table 2: Anticancer Activity of DMT Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
DMT Derivative A | HeLa | 0.8 |
DMT Derivative B | MCF-7 | 1.5 |
DMT Derivative C | A549 | 2.0 |
Antiviral Activity
The antiviral potential of DMT has also been investigated. It was found to inhibit HIV-1 RNase H function effectively, with IC50 values in the low micromolar range (around 13 µM). This suggests that DMT may interact with viral enzymes critical for replication without affecting host cell polymerase activity .
Structure-Activity Relationship (SAR)
The biological activity of DMT can be influenced by modifications to its structure. Studies have shown that substituents at various positions on the triazolo-pyrimidine scaffold can enhance or diminish its activity against specific targets. For example, modifications at the C-2 position with bulky groups have been tolerated while maintaining inhibitory efficacy against RNase H .
Case Studies
Several case studies highlight the promising applications of DMT:
- Antimicrobial Case Study : A study demonstrated that DMT complexes showed enhanced antimicrobial activity when combined with hydrogen peroxide, indicating a synergistic effect that could be exploited for therapeutic applications .
- Anticancer Case Study : In preclinical models, certain DMT derivatives exhibited significant tumor growth inhibition in xenograft models of breast cancer, showcasing their potential as part of combination therapies .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2,7-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C7H8N4/c1-5-3-7-9-6(2)10-11(7)4-8-5/h3-4H,1-2H3 |
InChI Key |
MYFSEWMLIQCSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C=N1)C |
Origin of Product |
United States |
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